2'-Deoxynebularine cep

Beschreibung

Eigenschaften

IUPAC Name |

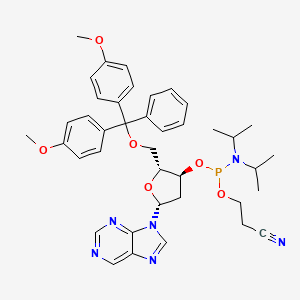

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-purin-9-yloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H47N6O6P/c1-28(2)46(29(3)4)53(50-22-10-21-41)52-36-23-38(45-27-44-35-24-42-26-43-39(35)45)51-37(36)25-49-40(30-11-8-7-9-12-30,31-13-17-33(47-5)18-14-31)32-15-19-34(48-6)20-16-32/h7-9,11-20,24,26-29,36-38H,10,22-23,25H2,1-6H3/t36-,37+,38+,53?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLXGCMUAVWROJ-BCVNGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=CN=C65 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=CN=C65 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H47N6O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2'-Deoxynebularine: From Discovery to Synthetic Elucidation and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxynebularine, the deoxygenated counterpart to the naturally occurring nucleoside nebularine, stands as a molecule of significant interest in the fields of chemical biology and drug discovery. This technical guide provides a comprehensive overview of 2'-Deoxynebularine, beginning with the discovery of its parent compound, nebularine, from a fungal source. It delves into the chemical synthesis of 2'-Deoxynebularine, presenting both historical and contemporary methodologies. The guide further explores its biological activities, including its roles as a substrate for key enzymes and its potential as an antiviral and anticancer agent, supported by available data. Finally, its application as a molecular probe in biophysical studies of DNA structure and protein-DNA interactions is discussed, highlighting its utility in elucidating fundamental biological processes.

Discovery and Natural Occurrence of the Parent Compound, Nebularine

The story of 2'-Deoxynebularine begins with its ribonucleoside parent, nebularine (9-β-D-ribofuranosylpurine). Nebularine was first isolated from the clouded funnel mushroom, Clitocybe nebularis (also known as Agaricus nebularis)[1][2][3][4][5]. This naturally occurring purine nucleoside antibiotic exhibits potent biological activity, including antibiotic effects against various mycobacteria[4]. However, its high toxicity to mammalian cells has limited its therapeutic applications[5]. The discovery of nebularine spurred interest in the synthesis and biological evaluation of its derivatives, including its 2'-deoxy form, in a search for compounds with improved therapeutic indices.

Chemical Synthesis of 2'-Deoxynebularine

The chemical synthesis of 2'-Deoxynebularine, 9-(2-Deoxy-β-D-erythro-pentofuranosyl)-9H-purine, is a critical step for its biological and biophysical evaluation. The primary challenge in nucleoside synthesis lies in the stereoselective formation of the N-glycosidic bond between the purine base and the deoxyribose sugar.

Key Synthetic Strategies

A common and effective method for the synthesis of 2'-deoxynucleosides is the Vorbrüggen glycosylation . This reaction typically involves the coupling of a silylated heterocyclic base with an acylated sugar derivative in the presence of a Lewis acid catalyst.

Another key precursor for the synthesis of 2'-Deoxynebularine is 2-amino-6-chloro-9-(β-D-2-deoxyribofuranosyl)purine [6]. This intermediate can be subjected to a deamination and dechlorination process to yield the target purine nucleoside.

Illustrative Synthetic Pathway

The following diagram illustrates a plausible synthetic route to 2'-Deoxynebularine, drawing from established methodologies for purine nucleoside synthesis.

Caption: A generalized synthetic workflow for 2'-Deoxynebularine via Vorbrüggen glycosylation.

Experimental Protocol (Conceptual)

The following is a conceptual, step-by-step protocol for the synthesis of 2'-Deoxynebularine based on established chemical principles.

Step 1: Silylation of Purine

-

Suspend purine in a suitable solvent (e.g., anhydrous acetonitrile).

-

Add a silylating agent, such as hexamethyldisilazane (HMDS), and a catalytic amount of ammonium sulfate.

-

Reflux the mixture until the purine is fully silylated, resulting in a clear solution.

-

Remove the solvent under reduced pressure to obtain the silylated purine.

Step 2: Glycosylation

-

Dissolve the silylated purine and a protected 2-deoxyribose derivative (e.g., 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose) in an anhydrous solvent (e.g., dichloromethane or acetonitrile).

-

Cool the reaction mixture to 0°C.

-

Slowly add a Lewis acid catalyst, such as tin(IV) chloride (SnCl4), dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the protected 2'-Deoxynebularine.

Step 3: Deprotection

-

Dissolve the protected 2'-Deoxynebularine in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction with an acidic resin.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the final product, 2'-Deoxynebularine, by recrystallization or column chromatography.

Biological Activity and Mechanism of Action

2'-Deoxynebularine, as a purine nucleoside analog, can interfere with various cellular processes by mimicking natural deoxynucleosides.

Enzyme Substrate Activity

Adenosine Deaminase (ADA): 2'-Deoxynebularine is a known substrate for adenosine deaminase, an enzyme that catalyzes the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively[7][8]. The efficiency of 2'-Deoxynebularine as a substrate for ADA is an important consideration in its potential therapeutic applications and its metabolic fate within cells.

Antiviral and Anticancer Potential

While the parent compound, nebularine, exhibits significant cytotoxicity, the biological activity of 2'-Deoxynebularine has been explored with the hope of identifying a more selective therapeutic window.

-

Antiviral Activity: Nucleoside analogs are a cornerstone of antiviral therapy. They can act as chain terminators of viral DNA or RNA synthesis or as inhibitors of viral polymerases. While specific EC50 values for 2'-Deoxynebularine against a wide range of viruses are not extensively reported in publicly available literature, its structural similarity to other antiviral nucleoside analogs suggests potential activity that warrants further investigation. For context, other 2'-deoxynucleoside analogs have shown significant anti-HBV activity with EC50 values in the low micromolar range[9].

-

Anticancer Activity: The potential for 2'-Deoxynebularine to act as an anticancer agent stems from its ability to be incorporated into DNA, potentially leading to chain termination or inducing apoptosis. The combination of 2'-deoxyadenosine with an adenosine deaminase inhibitor has been shown to be toxic to human colon carcinoma cell lines[10]. Given that 2'-Deoxynebularine is a substrate for ADA, its cytotoxic effects may be potentiated in a similar manner. However, specific IC50 values against various cancer cell lines are not yet well-documented in the literature. For comparison, some novel neolignans have shown cytotoxicity against A549 and HeLa cell lines with IC50 values ranging from 1.53 to 13.05 µg/ml[11].

The following table summarizes the potential biological activities of 2'-Deoxynebularine.

| Biological Target/Activity | Description |

| Adenosine Deaminase | Acts as a substrate, undergoing deamination. |

| Antiviral Potential | May act as a chain terminator or polymerase inhibitor. |

| Anticancer Potential | May induce apoptosis upon incorporation into DNA. |

Application as a Molecular Probe

Beyond its potential therapeutic applications, 2'-Deoxynebularine has proven to be a valuable tool in biophysical and structural biology studies of DNA.

Probing DNA-Protein Interactions and DNA Structure

The absence of the 2-amino group in the purine ring of 2'-Deoxynebularine, compared to 2'-deoxyguanosine, and the 6-amino group compared to 2'-deoxyadenosine, makes it a useful analog for studying the role of these functional groups in DNA-protein recognition and DNA stability. By incorporating 2'-Deoxynebularine into synthetic oligonucleotides, researchers can investigate:

-

DNA Polymerase Fidelity: The incorporation of 2'-Deoxynebularine opposite the four natural bases by DNA polymerases provides insights into the mechanisms of nucleotide selection and the role of hydrogen bonding in replication fidelity[12].

-

DNA Duplex Stability: The thermal stability (Tm) of DNA duplexes containing 2'-Deoxynebularine can be compared to those with natural base pairs to understand the contribution of specific hydrogen bonds to the overall stability of the double helix[12].

The following diagram illustrates the use of 2'-Deoxynebularine in studying DNA polymerase fidelity.

Caption: Workflow for assessing DNA polymerase fidelity using a 2'-Deoxynebularine-containing template.

Physicochemical Properties and Spectroscopic Data

Accurate characterization of 2'-Deoxynebularine is essential for its use in research and development.

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₄O₃ |

| Molecular Weight | 252.23 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

Conclusion and Future Perspectives

2'-Deoxynebularine, a synthetic analog of a naturally occurring nucleoside, holds considerable promise as both a therapeutic lead and a molecular probe. Its synthesis, while challenging, is achievable through established methods of nucleoside chemistry. While its biological activities are not yet fully characterized with quantitative data, its role as an adenosine deaminase substrate and its potential to interfere with nucleic acid synthesis make it a compelling candidate for further antiviral and anticancer drug development. Furthermore, its utility in elucidating the intricacies of DNA-protein interactions and DNA stability has already been demonstrated. Future research should focus on obtaining detailed quantitative data on its biological activities, elucidating its precise mechanisms of action, and exploring its potential in a wider range of biological systems. The development of more efficient and scalable synthetic routes will also be crucial for unlocking the full potential of this intriguing molecule.

References

-

Eritja, R., Horowitz, D. M., Walker, P. A., Ziehler-Martin, J. P., Boosalis, M. S., Goodman, M. F., Itakura, K., & Kaplan, B. E. (1986). Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine. Nucleic Acids Research, 14(20), 8135–8153. [Link]

-

PubChem. (n.d.). 2-Amino-6-chloro-9-(beta-D-2-deoxyribofuranosyl)purine. Retrieved from [Link]

-

PubChem. (n.d.). Deoxyguanosine. Retrieved from [Link]

- Choi, Y., Lee, C. H., & Chu, C. K. (2011). Antiviral activity of various 1-(2'-deoxy-β-D-lyxofuranosyl), 1-(2'-fluoro-β-D-xylofuranosyl), 1-(3'-fluoro-β-D-arabinofuranosyl), and 2'-fluoro-2',3'-didehydro-2',3'-dideoxypyrimidine nucleoside analogues against hepatitis B virus. Journal of medicinal chemistry, 54(1), 275–287.

-

MDPI. (n.d.). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. Retrieved from [Link]

-

Galloway Wild Foods. (2011). Clouded agaric – identification, distribution, edibility. Retrieved from [Link]

- Eritja, R., Horowitz, D. M., Walker, P. A., Ziehler-Martin, J. P., Boosalis, M. S., Goodman, M. F., Itakura, K., & Kaplan, B. E. (1986). Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine. Nucleic Acids Research, 14(20), 8135–8153.

-

Lookchem. (n.d.). Cas 3616-24-8, 2-AMINO-9-(BETA-D-2-DEOXYRIBOFURANOSYL)PURINE. Retrieved from [Link]

-

First Nature. (n.d.). Clitocybe nebularis, Clouded Funnel mushroom. Retrieved from [Link]

- Kim, K. H., Kim, Y. S., Lee, J. S., Jung, S. H., & Lee, K. R. (2009). Chemical Constituents of the Fruiting Bodies of Clitocybe nebularis and Their Antifungal Activity. Mycobiology, 37(2), 146–149.

-

ResearchGate. (n.d.). Cytotoxicity (IC50) of the tested compounds on different cell lines. Retrieved from [Link]

- Robins, M. J., & Uznanski, B. (1985). The synthesis of 2-pyrimidinone nucleosides and their incorporation into oligodeoxynucleotides. Canadian Journal of Chemistry, 63(10), 2608-2611.

- Okabe, M., Sun, R. C., & Zenchoff, G. B. (1991). Synthesis of 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine (FddA) via a Purine 3'-deoxynucleoside. The Journal of Organic Chemistry, 56(14), 4392-4395.

-

Semantic Scholar. (n.d.). The Antiviral Activity of Trifluoromethylthiolane Derivatives "2279. Retrieved from [Link]

- MDPI. (2022). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Toxins, 14(4), 245.

-

Duke University. (n.d.). Elucidating the pathogenesis of adenosine deaminase 2 deficiency: current status and unmet needs. Retrieved from [Link]

-

MassBank. (2008). 2'-Deoxyadenosine; LC-ESI-IT; MS2; m/z: 252; [M+H]+. Retrieved from [Link]

-

Wikipedia. (n.d.). Clitocybe nebularis. Retrieved from [Link]

-

Bionity. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]

-

Surendranath College. (n.d.). PURINE SYNTHESIS. Retrieved from [Link]

- Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.

- Smee, D. F., Jung, K. H., Westover, J., & Gowen, B. B. (2018). 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models. Antiviral research, 160, 10-15.

-

Kim, K. H., Kim, Y. S., Lee, J. S., Jung, S. H., & Lee, K. R. (2009). Chemical Constituents of the Fruiting Bodies of Clitocybe nebularis and Their Antifungal Activity. Mycobiology, 37(2), 146–149. [Link]

-

FungiAtlas. (n.d.). Clitocybe nebularis (Clouded Funnel) | Mushroom Guide: Edibility & Photos. Retrieved from [Link]

- MDPI. (2020). Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases. International Journal of Molecular Sciences, 21(23), 9034.

- ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology.

-

Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

- MDPI. (2023). The Antiviral Activity of Varenicline against Dengue Virus Replication during the Post-Entry Stage. Viruses, 15(10), 2062.

- RSC Publishing. (2002). An NMR conformational study of the complexes of 13C/2H double-labelled 2′-deoxynucleosides and deoxycytidine kinase (dCK). Journal of the Chemical Society, Perkin Transactions 2, (12), 2085-2091.

- Creative Biolabs. (2019).

-

mzCloud. (n.d.). 2' Deoxyguanosine 5' monophosphate dGMP. Retrieved from [Link]

- Frontiers. (2021). Plasma Adenosine Deaminase (ADA)-1 and -2 Demonstrate Robust Ontogeny Across the First Four Months of Human Life. Frontiers in Immunology, 12, 669511.

- YouTube. (2022). De Novo synthesis of Purines made easy.

- Semantic Scholar. (2022).

- OPUS FAU. (2024). High-resolution mass spectrometric elucidation of electron ionization induced fragmentation pathways of methylated warfarin and its major human phase I metabolites.

- Journal of Advanced Veterinary Research. (2022). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13)

- MDPI. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Molecules, 28(10), 4201.

- MDPI. (2021). Antiviral Evaluation of UV-4B and Interferon-Alpha Combination Regimens against Dengue Virus. Viruses, 13(5), 768.

- PubMed Central. (2020). Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening.

- PubMed Central. (2023). Creation of an Open-Access High-Resolution Tandem Mass Spectral Library of 1000 Food Toxicants.

- Wiley Online Library. (2003). 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line. Journal of Biochemical and Molecular Toxicology, 17(6), 329-337.

- National Institutes of Health. (2017).

- National Institutes of Health. (2018). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Clitocybe nebularis - Wikipedia [en.wikipedia.org]

- 4. Chemical Constituents of the Fruiting Bodies of Clitocybe nebularis and Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fungiatlas.com [fungiatlas.com]

- 6. Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 8. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral activity of various 1-(2'-deoxy-β-D-lyxofuranosyl), 1-(2'-fluoro-β-D-xylofuranosyl), 1-(3'-fluoro-β-D-arabinofuranosyl), and 2'-fluoro-2',3'-didehydro-2',3'-dideoxyribose pyrimidine nucleoside analogues against duck hepatitis B virus (DHBV) and human hepatitis B virus (HBV) replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 11. Guanosine, 2'-deoxy- [webbook.nist.gov]

- 12. Deoxyguanosine | C10H13N5O4 | CID 135398592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2'-Deoxyadenosine (958-09-8) 1H NMR spectrum [chemicalbook.com]

- 14. preprints.org [preprints.org]

- 15. researchgate.net [researchgate.net]

- 16. An NMR conformational study of the complexes of 13C/2H double-labelled 2′-deoxynucleosides and deoxycytidine kinase (dCK) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

2'-Deoxynebularine: A Technical Guide to its Mechanism of Action in DNA

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth technical analysis of 2'-Deoxynebularine (dN), a purine nucleoside analog, and its mechanistic impact following incorporation into DNA. As a Senior Application Scientist, the following guide synthesizes current experimental evidence to offer a comprehensive understanding of dN's biochemical and structural effects, which are critical for its application in research and potential therapeutic development.

Executive Summary: The "Inert" Perturbator

2'-Deoxynebularine is the deoxynucleoside of nebularine, a purine riboside first isolated from the mushroom Agaricus nebularis. Structurally, it is a simple purine nucleoside lacking any exocyclic functional groups on its base moiety. This unique characteristic makes it a fascinating tool for probing DNA-protein interactions and understanding the fundamental principles of DNA replication and repair. While often considered a non-hydrogen bonding "universal base" analog, its incorporation into DNA is far from inert. It introduces significant thermodynamic and structural perturbations that challenge the cellular machinery, leading to distinct mutagenic outcomes. This guide will dissect the journey of dN from a free nucleoside to its ultimate effects as a lesion within the genome.

Cellular Uptake and Activation

The journey of 2'-Deoxynebularine begins with its transport into the cell and subsequent phosphorylation to its active triphosphate form, 2'-deoxynebularine triphosphate (dNTP). While specific transporters for dN are not extensively characterized, it is presumed to utilize the same nucleoside transporters as endogenous purine nucleosides.[1] Once inside the cell, it must be phosphorylated by cellular kinases to dNTP to be recognized as a substrate by DNA polymerases. This multi-step phosphorylation is a critical prerequisite for its genomic incorporation and is often a rate-limiting step for the efficacy of many nucleoside analogs.[2]

Visualization: Cellular Activation Pathway of 2'-Deoxynebularine

Caption: Cellular uptake and sequential phosphorylation of 2'-Deoxynebularine to its active triphosphate form.

Interaction with DNA Polymerases and Incorporation

Once activated to dNTP, the analog competes with endogenous deoxynucleoside triphosphates (dNTPs) for incorporation into a growing DNA strand by DNA polymerases.[3] The efficiency and fidelity of this process are polymerase-dependent and provide the first layer of mechanistic insight.

Polymerase-Dependent Incorporation Kinetics

DNA polymerases exhibit a remarkable ability to select the correct nucleotide for incorporation.[3] The incorporation of an analog like dN, which lacks the capacity for canonical Watson-Crick hydrogen bonding, is a significant challenge to this fidelity mechanism. Studies have shown that various DNA polymerases can incorporate dN, albeit with different efficiencies. For example, experiments with Drosophila DNA polymerase alpha have been used to measure the incorporation rates of mismatched bases opposite template lesions.[4] The kinetics of such misincorporation events are not solely dictated by the thermodynamic stability of the resulting base pair, but also by the geometric constraints of the polymerase active site.[4][5]

The Mutagenic Consequence of Incorporation

When dN is part of the template strand, it acts as a non-instructive lesion. During replication, the polymerase is faced with a base that cannot form standard hydrogen bonds. This ambiguity can lead to the preferential incorporation of any of the four natural bases, often with a bias that is polymerase-specific. This process is a primary driver of the mutagenic properties of dN, leading to both transition and transversion mutations in subsequent rounds of replication.[6][7]

Biophysical and Structural Impact on DNA

The presence of 2'-Deoxynebularine within a DNA duplex introduces significant local perturbations that can be measured and characterized using various biophysical techniques.

Thermodynamic Destabilization

The primary consequence of incorporating dN is a significant destabilization of the DNA duplex. This is primarily due to the loss of hydrogen bonds that would normally be formed by adenine or guanine. Thermal melting (Tm) studies, which measure the temperature at which 50% of DNA duplexes dissociate, are a standard method to quantify this effect.[8] The magnitude of the Tm decrease is dependent on the base opposite the dN lesion.[4][8]

| Base Pair | Relative Thermodynamic Stability (Tm) | Key Observation |

| A-T (Control) | High | Canonical Watson-Crick pairing is most stable. |

| dN-T | Low | Significant destabilization due to loss of H-bonds. |

| dN-C | Low | Similarly destabilized. |

| dN-A | Low | Similarly destabilized. |

| dN-G | Very Low | Often the most destabilizing pairing. |

| (Data is illustrative and based on general findings in literature such as[8]) |

Structural Perturbations Probed by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about DNA in solution. Studies on oligonucleotides containing dN have revealed that while the overall B-form DNA structure is maintained, there are localized distortions.[9][10] Specifically, the lack of hydrogen bonding can lead to a "wobble" or increased flexibility at the lesion site. NMR can also probe the formation of single, weak hydrogen bonds that may form in specific sequence contexts, further influencing polymerase interactions.[9][10]

Visualization: dN-Induced DNA Destabilization

Caption: Incorporation of dN disrupts normal base pairing, leading to thermodynamic and structural perturbations.

Experimental Protocols for Studying 2'-Deoxynebularine

To rigorously characterize the mechanism of action of dN, a suite of well-established biochemical and biophysical assays are employed.

Protocol: Steady-State Kinetic Analysis of dNTP Incorporation

This assay quantifies the efficiency with which a DNA polymerase incorporates dNTP opposite a specific template base.[11]

Objective: To determine the kinetic parameters (Km and kcat) for the incorporation of a single dNTP by a DNA polymerase.

Methodology:

-

Primer/Template Design: Synthesize a DNA template strand containing a specific base at a known position and a shorter, complementary primer strand labeled with a fluorescent dye (e.g., FAM) or radioisotope (e.g., 32P). The primer's 3'-end should be positioned just before the template base of interest.

-

Reaction Setup: Prepare a series of reactions containing a fixed concentration of the primer/template duplex and DNA polymerase. Vary the concentration of dNTP across the different reactions.

-

Initiation and Quenching: Initiate the reaction by adding MgCl2. Allow the reactions to proceed for a set time, ensuring that less than 20% of the primer is extended to maintain single-turnover conditions. Quench the reactions with a strong chelator like EDTA.

-

Product Separation: Separate the unextended primer from the extended product (primer + 1 nucleotide) using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Quantification and Analysis: Quantify the amount of product formed in each reaction using a phosphorimager or fluorescence scanner. Plot the initial velocity of the reaction against the dNTP concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The catalytic efficiency (kcat/Km) can then be calculated.

Protocol: Thermal Denaturation (Tm) Analysis

This experiment measures the impact of a dN lesion on the thermodynamic stability of a DNA duplex.[8][12]

Objective: To determine the melting temperature (Tm) of a DNA duplex containing a dN lesion compared to an unmodified control duplex.

Methodology:

-

Oligonucleotide Synthesis: Synthesize complementary DNA oligonucleotides, one pair forming a control duplex and another pair forming the experimental duplex with dN at a specific position.

-

Duplex Annealing: Anneal the complementary strands by heating them to 95°C and slowly cooling to room temperature in a buffered solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).

-

UV Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance of the DNA solution at 260 nm as the temperature is increased at a controlled rate (e.g., 0.5°C/minute).

-

Data Analysis: As the duplex denatures into single strands, the absorbance at 260 nm will increase (hyperchromic effect). The Tm is the temperature at the midpoint of this transition, which can be determined from the first derivative of the melting curve.

-

Thermodynamic Calculation: From the melting curve, thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of duplex formation can be calculated.[13]

Visualization: Experimental Workflow for dN Analysis

Caption: A streamlined workflow for the comprehensive analysis of 2'-Deoxynebularine's effects in DNA.

Implications for Drug Development and Research

The unique properties of 2'-Deoxynebularine make it a valuable tool and a potential scaffold for therapeutic agents.

-

Probing DNA-Protein Interactions: As a non-hydrogen bonding purine analog, dN can be used to investigate the importance of specific hydrogen bonds in the recognition of DNA by polymerases, repair enzymes, and transcription factors.

-

Antiviral and Anticancer Potential: Like many nucleoside analogs, dN has been investigated for its potential as an antiproliferative agent.[14] Its ability to be incorporated into DNA and disrupt replication makes it a candidate for inducing cell cycle arrest or apoptosis in rapidly dividing cancer cells or virally infected cells.

-

Mutagenesis Studies: The defined, albeit ambiguous, nature of dN as a template lesion allows researchers to study the fidelity and bypass mechanisms of various DNA polymerases, providing insights into the origins of spontaneous and induced mutations.[7][15]

Conclusion

2'-Deoxynebularine serves as a powerful molecular probe, offering a clear example of how a seemingly simple structural modification—the removal of exocyclic functional groups—can have profound consequences for DNA stability, replication fidelity, and cellular fate. Its mechanism of action is a multi-layered process initiated by cellular uptake and activation, followed by polymerase-mediated incorporation, and culminating in significant thermodynamic and structural disruption of the DNA duplex. Understanding this mechanism through the rigorous application of kinetic, thermodynamic, and structural biology techniques is paramount for leveraging its full potential in both basic research and the development of next-generation therapeutics.

References

- Eritja, R., Horowitz, D. M., Walker, P. A., Cload, S. T., & Kaplan, B. E. (1986). Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine. PubMed.

- Ide, H., & Kimura, J. (1995). Influence of alpha-deoxyadenosine on the stability and structure of DNA. Thermodynamic and molecular mechanics studies. PubMed.

- Ishikawa, R., Ono, A., & Kainosho, M. (2003). The NMR studies of substituent effects on the N-H...N hydrogen bond in duplex DNA using 2'-deoxynebularine and 15N labeled 5-substituted-2'-deoxyuridine base pairs. PubMed.

- Tan, X., Grollman, A. P., & Shibutani, S. (1999). Comparison of the mutagenic properties of 8-oxo-7,8-dihydro-2'-deoxyadenosine and 8-oxo-7,8-dihydro-2'-deoxyguanosine DNA lesions in mammalian cells. PubMed.

- Kamiya, H. (2003). Thermodynamic stability of base pairs between 2-hydroxyadenine and incoming nucleotides as a determinant of nucleotide incorporation specificity opposite 2-hydroxyadenine.

- Summerer, D. (2010).

- Carson, D. A., Kaye, J., & Seegmiller, J. E. (1977). The metabolism of deoxyguanosine and guanosine in human B and T lymphoblasts. A role for deoxyguanosine kinase activity in the selective T-cell defect associated with purine nucleoside phosphorylase deficiency. PMC.

- Zahurancik, W. J., Klein, S. J., & Suo, Z. (2013).

- Sugiyama, H., & Gray, D. M. (1994). Relative thermodynamic stability of DNA, RNA, and DNA:RNA hybrid duplexes: relationship with base composition and structure. PubMed.

- Nakatani, M., & Nakano, S. (2015). Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes. MDPI.

- Seley-Radtke, K. (2020). Discovery, Design, Synthesis, and Application of Nucleoside/Nucleotides.

- Batzinger, R. P., Ou, S. Y., & Bueding, E. (1977). Saccharin and other sweeteners: mutagenic properties. PubMed.

- Chan, K., & Saparbaev, M. K. (2024). The mutagenic properties of formaldehyde and acetaldehyde: Reflections on half a century of progress. PubMed.

- Cavanagh, D. R., & Eder, M. (2011). Thymidine Analogues for Tracking DNA Synthesis. MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The metabolism of deoxyguanosine and guanosine in human B and T lymphoblasts. A role for deoxyguanosine kinase activity in the selective T-cell defect associated with purine nucleoside phosphorylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 4. Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of the mutagenic properties of 8-oxo-7,8-dihydro-2'-deoxyadenosine and 8-oxo-7,8-dihydro-2'-deoxyguanosine DNA lesions in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Saccharin and other sweeteners: mutagenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of alpha-deoxyadenosine on the stability and structure of DNA. Thermodynamic and molecular mechanics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. The NMR studies of substituent effects on the N-H...N hydrogen bond in duplex DNA using 2'-deoxynebularine and 15N labeled 5-substituted-2'-deoxyuridine base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Relative thermodynamic stability of DNA, RNA, and DNA:RNA hybrid duplexes: relationship with base composition and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. The mutagenic properties of formaldehyde and acetaldehyde: Reflections on half a century of progress - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Incorporation of 2'-Deoxynebularine into Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Role of 2'-Deoxynebularine in Oligonucleotide Research

In the landscape of molecular biology and drug development, the use of modified oligonucleotides is a cornerstone for advancements in diagnostics, therapeutics, and fundamental research. Among the various nucleoside analogs, 2'-Deoxynebularine (dN), a purine nucleoside analog lacking exocyclic functional groups, serves as a unique tool for probing DNA structure and function. Its incorporation into oligonucleotides provides a non-hydrogen bonding mimic of a natural purine base, offering a sterically similar yet electronically distinct entity within the DNA duplex. This unique characteristic allows for the investigation of the roles of hydrogen bonding and base stacking in DNA stability and protein-DNA interactions. Furthermore, oligonucleotides containing 2'-Deoxynebularine have been explored for their potential in mismatch discrimination and as components of therapeutic oligonucleotides.[1] This guide provides a comprehensive overview of the incorporation of 2'-Deoxynebularine into oligonucleotides, detailing the underlying chemical principles, step-by-step protocols, and critical considerations for its successful application.

Chemical Properties and Rationale for Use

2'-Deoxynebularine, or 9-(2-Deoxy-β-D-ribofuranosyl)purine, is structurally analogous to deoxyadenosine and deoxyguanosine but lacks the exocyclic amino and carbonyl groups, respectively. This absence of functional groups capable of forming Watson-Crick hydrogen bonds makes it an invaluable tool for dissecting the energetic contributions of hydrogen bonding versus base stacking to the overall stability of the DNA double helix.[2]

The primary rationale for incorporating dN into oligonucleotides includes:

-

Probing DNA Stability: By replacing a natural purine with dN, researchers can quantify the contribution of specific hydrogen bonds to the thermodynamic stability of a DNA duplex.[3]

-

Investigating Protein-DNA Interactions: The absence of functional groups on the purine ring allows for the study of how DNA-binding proteins recognize and interact with their target sequences, distinguishing between shape recognition and specific hydrogen bond formation.

-

Mismatch Detection: Oligonucleotides containing dN can be used to study the thermodynamics and kinetics of mismatch formation and repair, as the dN residue creates a defined point of structural perturbation.[4][5]

-

Development of Therapeutic Oligonucleotides: Modified oligonucleotides with enhanced properties, such as nuclease resistance and specific binding affinities, are of great interest in drug development.[6][7][] The unique properties of dN can be leveraged in the design of novel antisense and antigene therapies.[6]

Synthesis of 2'-Deoxynebularine Phosphoramidite

The cornerstone of incorporating any modified nucleoside into an oligonucleotide via automated solid-phase synthesis is the preparation of its phosphoramidite derivative.[9][10] The synthesis of 2'-Deoxynebularine phosphoramidite is a multi-step process that requires careful execution.

Diagram: Synthesis Pathway of 2'-Deoxynebularine Phosphoramidite

Caption: A simplified workflow for the synthesis of 2'-Deoxynebularine phosphoramidite.

Protocol: 2'-Deoxynebularine Phosphoramidite Synthesis

This protocol outlines the key steps for the synthesis of the 2'-Deoxynebularine phosphoramidite. It is intended for researchers with a strong background in synthetic organic chemistry.

Materials:

-

2'-Deoxynebularine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Silica gel for column chromatography

-

Standard solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

5'-Hydroxyl Protection:

-

Dissolve 2'-Deoxynebularine in anhydrous pyridine.

-

Add DMT-Cl portion-wise at 0°C and then allow the reaction to warm to room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with methanol and concentrate under reduced pressure.

-

Purify the resulting 5'-O-DMT-2'-Deoxynebularine by silica gel column chromatography.

-

-

3'-Phosphitylation:

-

Dissolve the purified 5'-O-DMT-2'-Deoxynebularine in anhydrous DCM.

-

Add DIPEA to the solution.

-

Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite at 0°C.

-

Allow the reaction to proceed at room temperature, monitoring by TLC.

-

Once the reaction is complete, quench with saturated sodium bicarbonate solution.

-

Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate.

-

Purify the final 2'-Deoxynebularine phosphoramidite by silica gel column chromatography under an inert atmosphere.

-

Co-evaporate the purified product with anhydrous acetonitrile and store under argon at -20°C.

-

Incorporation of 2'-Deoxynebularine into Oligonucleotides via Automated Solid-Phase Synthesis

The incorporation of the 2'-Deoxynebularine phosphoramidite into a growing oligonucleotide chain follows the standard phosphoramidite chemistry cycle on an automated DNA synthesizer.[][9]

Diagram: Oligonucleotide Synthesis Cycle with 2'-Deoxynebularine

Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.

Protocol: Automated Oligonucleotide Synthesis

Prerequisites:

-

A commercially available automated DNA synthesizer.

-

High-quality synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution).

-

2'-Deoxynebularine phosphoramidite dissolved in anhydrous acetonitrile to the desired concentration (typically 0.1 M).

-

Standard DNA or RNA phosphoramidites and a suitable solid support (e.g., CPG).

Procedure:

-

Synthesizer Setup:

-

Install the 2'-Deoxynebularine phosphoramidite vial on a designated port on the DNA synthesizer.

-

Program the desired oligonucleotide sequence, specifying the position for dN incorporation.

-

-

Synthesis Cycle:

-

Detritylation: The 5'-DMT group of the growing chain attached to the solid support is removed using a mild acid (e.g., trichloroacetic acid in DCM).

-

Coupling: The 2'-Deoxynebularine phosphoramidite is activated (e.g., with ethylthiotetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling time (e.g., 2-5 minutes) may be beneficial to ensure high coupling efficiency, although standard conditions are often sufficient.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

-

-

Chain Elongation: The cycle is repeated until the desired oligonucleotide sequence is synthesized.

-

Deprotection and Cleavage:

-

Following synthesis, the solid support is treated with a deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine) to cleave the oligonucleotide from the support and remove the protecting groups from the phosphate backbone and the nucleobases.

-

The deprotection conditions (time and temperature) should be optimized based on the other nucleobases present in the sequence. Standard conditions are generally applicable for dN.

-

-

Purification and Analysis:

-

The crude oligonucleotide solution is collected and lyophilized.

-

The oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).

-

The purity and identity of the final product should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Characterization of Oligonucleotides Containing 2'-Deoxynebularine

Thermal Stability Analysis (Tm)

A key characterization step is to determine the effect of dN incorporation on the thermal stability of the DNA duplex. This is typically done by measuring the melting temperature (Tm), the temperature at which half of the duplex DNA has dissociated into single strands.[3][11]

Table 1: Representative Thermal Stability Data for Duplexes Containing a Single 2'-Deoxynebularine Substitution [1][12]

| Duplex Sequence (5'-3') | Complementary Base | Tm (°C) | ΔTm vs. A-T pair (°C) | ΔTm vs. G-C pair (°C) |

| GCT GAT GA C TCG | T | 52.0 | - | -12.0 |

| GCT GAT GG C TCG | C | 64.0 | +12.0 | - |

| GCT GAT GN C TCG | T | 38.0 | -14.0 | -26.0 |

| GCT GAT GN C TCG | C | 40.0 | -12.0 | -24.0 |

| GCT GAT GN C TCG | A | 39.0 | -13.0 | -25.0 |

| GCT GAT GN C TCG | G | 37.0 | -15.0 | -27.0 |

Note: Tm values are illustrative and can vary based on buffer conditions, oligonucleotide concentration, and flanking sequences. The data highlights the destabilizing effect of replacing a natural base with dN due to the loss of hydrogen bonds.

Applications in Research and Development

The ability to incorporate 2'-Deoxynebularine into oligonucleotides opens up a wide range of applications:

-

Studying DNA Mismatch Recognition and Repair: Oligonucleotides containing dN can be used as substrates for mismatch repair enzymes to investigate the mechanisms of DNA repair.[5] The defined structural perturbation allows for precise analysis of enzyme activity.

-

Probing Protein-DNA Interactions: By systematically replacing bases in a protein binding site with dN, researchers can map the critical hydrogen bonding interactions required for protein recognition and binding.

-

Antisense and RNAi Therapeutics: While dN itself may not be a primary candidate for therapeutic use due to the destabilization of the duplex, its derivatives are being explored. For instance, modified 2'-Deoxynebularine analogs have been synthesized to enhance binding to target mRNA or to improve nuclease resistance.[13][14]

-

Development of DNA-based Nanostructures: The predictable destabilization caused by dN incorporation can be harnessed in the design of DNA nanostructures with specific thermal properties and responsiveness to environmental cues.

Conclusion

The incorporation of 2'-Deoxynebularine into oligonucleotides is a powerful technique for researchers in molecular biology, biochemistry, and drug development. By providing a non-hydrogen bonding purine analog, dN allows for the precise dissection of the forces that govern DNA stability and recognition. The protocols and data presented in this guide offer a comprehensive resource for the successful synthesis, incorporation, and characterization of dN-containing oligonucleotides, paving the way for novel insights and applications in the field.

References

-

Eritja, R., Horowitz, D. M., Walker, P. A., & Kaplan, B. E. (1986). Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine. Nucleic Acids Research, 14(20), 8135–8153. [Link]

-

Wilds, C. J., & Damha, M. J. (1999). Duplex recognition by oligonucleotides containing 2'-deoxy-2'-fluoro-D-arabinose and 2'-deoxy-2'-fluoro-D-ribose. Intermolecular 2'-OH-phosphate contacts versus sugar puckering in the stabilization of triple-helical complexes. Bioconjugate Chemistry, 10(2), 299–305. [Link]

-

Eritja, R., Horowitz, D. M., Walker, P. A., & Kaplan, B. E. (1986). Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine. PubMed. [Link]

-

Damha, M. J., Wilds, C. J., Noronha, A., & Gagnon, J. (1998). 2'-Deoxy-2'-fluoro-β-d-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies. Nucleic Acids Research, 26(18), 4245–4255. [Link]

-

Ueno, Y., Oda, Y., & Matsuda, A. (2004). Thermal stability of triple helical DNAs containing 2'-deoxyinosine and 2'-deoxyxanthosine. Bioorganic & Medicinal Chemistry, 12(23), 6227–6232. [Link]

-

Seela, F., & Wei, C. (2005). pH-Dependent mismatch discrimination of oligonucleotide duplexes containing 2'-deoxytubercidin and 2- or 7-substituted derivatives: protonated base pairs formed between 7-deazapurines and cytosine. Nucleic Acids Research, 33(10), 3287–3300. [Link]

-

Sato, Y., & Sugimoto, N. (2023). Post-Synthetic Modification of Triplex-Forming Oligonucleotides Containing 2-Aminoethyl-2'-Deoxynebularine Derivatives. Current Protocols, 3(10), e893. [Link]

-

Kamiya, H., Ueda, T., Ohsawa, T., & Kasai, H. (2000). Thermodynamic stability of base pairs between 2-hydroxyadenine and incoming nucleotides as a determinant of nucleotide incorporation. Nucleic Acids Research, 28(8), 1630–1636. [Link]

-

Di Mauro, E., & Catara, G. (2021). Effect of Hydrated Deep Eutectic Solvents on the Thermal Stability of DNA. International Journal of Molecular Sciences, 22(19), 10738. [Link]

-

Seela, F., & Jawalekar, A. M. (2006). Base-Pairing, Tautomerism, and Mismatch Discrimination of 7-Halogenated 7-Deaza-2'-deoxyisoguanosine: Oligonucleotide Duplexes with Parallel and Antiparallel Chain Orientation. Journal of the American Chemical Society. [Link]

-

Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience. [Link]

-

Delcourt, S. G., & Blake, R. D. (1991). Thermal stability of DNA. The Journal of Biological Chemistry, 266(23), 15160–15169. [Link]

-

Purohit, V., & Basu, A. K. (2014). Synthesis of oligonucleotides containing 2'-deoxyguanosine adducts of nitropyrenes. Current Protocols in Nucleic Acid Chemistry, 58, 5.10.1–5.10.19. [Link]

-

Obata, S., Nakano, S., & Sugimoto, N. (2022). Recognition of 5-methyl-CG and CG base pairs in duplex DNA with high stability using antiparallel-type triplex-forming oligonucleotides with 2-guanidinoethyl-2'-deoxynebularine. Nucleic Acids Research, 50(21), 12109–12118. [Link]

-

Kurata, H., & Komiyama, M. (2023). Recognition of mismatched sites in double-stranded DNA by a pair of partially noncomplementary peptide nucleic acids. Scientific Reports, 13(1), 1935. [Link]

-

Šimovičová, J., & Bábíčková, J. (2020). Deoxyribonucleases and Their Applications in Biomedicine. International Journal of Molecular Sciences, 21(18), 6853. [Link]

-

Protozanova, E., Yakovchuk, P., & Frank-Kamenetskii, M. D. (2004). Base-Stacking and Base-Pairing Contributions into Thermal Stability of the DNA Double Helix. Journal of Molecular Biology, 342(3), 775–785. [Link]

-

Haggard, F. (2025). Applications of Molecular Biology in Medicine and Genomic Research. Journal of Glycomics and Lipidomics, 14(1). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Thermal stability of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pH-Dependent mismatch discrimination of oligonucleotide duplexes containing 2′-deoxytubercidin and 2- or 7-substituted derivatives: protonated base pairs formed between 7-deazapurines and cytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recognition of mismatched sites in double-stranded DNA by a pair of partially noncomplementary peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Duplex recognition by oligonucleotides containing 2'-deoxy-2'-fluoro-D-arabinose and 2'-deoxy-2'-fluoro-D-ribose. Intermolecular 2'-OH-phosphate contacts versus sugar puckering in the stabilization of triple-helical complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. twistbioscience.com [twistbioscience.com]

- 10. libpubmedia.co.uk [libpubmedia.co.uk]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Post-Synthetic Modification of Triplex-Forming Oligonucleotides Containing 2-Aminoethyl-2'-Deoxynebularine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

Probing the Energetics of DNA-Protein Recognition: A Guide to Using 2'-Deoxynebularine

Introduction: Beyond the Canonical Code

In the intricate dance of molecular recognition that governs cellular life, the specific interactions between proteins and DNA are paramount. These interactions dictate the flow of genetic information, orchestrate cellular responses, and serve as targets for therapeutic intervention. For decades, researchers have sought to dissect the energetic contributions that drive this specificity. While hydrogen bonding between amino acid side chains and the edges of base pairs in the major and minor grooves of DNA is a well-established determinant of recognition, the roles of other forces, such as van der Waals contacts, stacking interactions, and the influence of the local electrostatic environment, are often more challenging to delineate.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2'-Deoxynebularine (dN) , a powerful molecular probe, to unravel the complexities of DNA-protein interactions. As a non-polar, non-hydrogen bonding isostere of 2'-deoxyadenosine, dN serves as a unique tool to dissect the energetic contributions of hydrogen bonds versus steric and stacking effects in the recognition of specific DNA sequences by proteins. By replacing a natural adenine base with dN, researchers can directly assess the energetic cost of removing specific hydrogen bonding capabilities at a defined position within a DNA duplex, thereby gaining unprecedented insight into the binding mechanism.

This guide will detail the core principles behind the use of 2'-Deoxynebularine, provide step-by-step protocols for its incorporation into oligonucleotides and its application in key biophysical assays, and present a case study illustrating its power in quantifying the energetic contributions to binding affinity.

Core Principles: The Power of a "Silent" Substitution

2'-Deoxynebularine is the deoxynucleoside of nebularine, a purine nucleoside antibiotic. Its purine base lacks the exocyclic amino group present at the 6-position of adenine. This seemingly minor modification has profound implications for its use as a molecular probe:

-

Elimination of Hydrogen Bonding: The absence of the 6-amino group removes the hydrogen bond donor capability of adenine in the major groove of B-DNA. This allows for a direct assessment of the importance of this specific hydrogen bond in protein recognition.

-

Minimal Steric Perturbation: The purine ring of nebularine is isosteric to adenine, meaning it has a similar size and shape. This ensures that the substitution of dN for dA introduces minimal steric hindrance, allowing researchers to isolate the effect of the lost hydrogen bond.

-

Probing Stacking and Shape Readout: By removing the polar amino group, dN provides a tool to investigate the role of non-polar interactions, such as base stacking and the recognition of DNA shape, in the binding affinity and specificity of a protein.

The central hypothesis when using 2'-Deoxynebularine is that any observed decrease in binding affinity upon its substitution for deoxyadenosine can be attributed to the loss of a specific hydrogen bond, provided that the overall DNA structure is not significantly perturbed.

Experimental Applications and Protocols

The utility of 2'-Deoxynebularine can be harnessed through a variety of biophysical techniques. Here, we provide detailed protocols for the key experimental workflows.

Synthesis and Purification of 2'-Deoxynebularine-Containing Oligonucleotides

The foundation of any study involving dN is the successful synthesis of high-quality, modified oligonucleotides. The phosphoramidite of 2'-Deoxynebularine is commercially available and can be incorporated into DNA sequences using standard automated solid-phase DNA synthesis protocols.

Protocol: Automated Synthesis of a 2'-Deoxynebularine-Containing Oligonucleotide

-

Phosphoramidite Preparation: Dissolve the 2'-Deoxynebularine CE phosphoramidite in anhydrous acetonitrile to the recommended concentration (typically 0.1 M). Ensure the phosphoramidite is handled under an inert atmosphere (e.g., argon) to prevent degradation.

-

DNA Synthesizer Setup: Install the vial containing the dN phosphoramidite on an appropriate port of the automated DNA synthesizer.

-

Sequence Programming: Program the desired DNA sequence into the synthesizer, specifying the position for the dN incorporation.

-

Standard Synthesis Cycle: The synthesis proceeds via the standard phosphoramidite cycle:

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing chain.

-

Coupling: Activation of the dN phosphoramidite with a suitable activator (e.g., 1H-tetrazole or 5-(ethylthio)-1H-tetrazole) and its subsequent coupling to the 5'-hydroxyl of the growing oligonucleotide chain. A slightly extended coupling time (e.g., 120-180 seconds) may be beneficial to ensure high coupling efficiency.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester.

-

-

Cleavage and Deprotection: Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and the base and phosphate protecting groups are removed by incubation in concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine at elevated temperature (e.g., 55°C) for a specified period (typically 8-16 hours).

-

Purification: The crude oligonucleotide containing the dN modification should be purified to remove failure sequences and protecting group adducts. High-performance liquid chromatography (HPLC) is the recommended method for obtaining high-purity oligonucleotides.

-

Method: Reversed-phase HPLC using a C18 column is generally effective. A gradient of acetonitrile in a triethylammonium acetate (TEAA) buffer is a common mobile phase.

-

Analysis: The purity of the final product should be confirmed by analytical HPLC and its identity verified by mass spectrometry (e.g., ESI-MS).

-

Diagram: Oligonucleotide Synthesis Workflow

Caption: Workflow for the synthesis and purification of 2'-Deoxynebularine-containing oligonucleotides.

Thermal Denaturation (Tm) Analysis

Thermal denaturation, or melting temperature (Tm) analysis, is a fundamental technique to assess the thermodynamic stability of a DNA duplex. By comparing the Tm of a native DNA duplex with that of a duplex containing a dN substitution, one can determine the energetic contribution of the removed hydrogen bond to the overall stability of the duplex.

Protocol: UV-Vis Thermal Denaturation

-

Sample Preparation:

-

Prepare solutions of the native and dN-containing oligonucleotides and their complementary strands in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0).

-

Anneal the duplexes by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

The final concentration of the duplexes should be in the range of 1-5 µM.

-

-

Spectrophotometer Setup:

-

Use a UV-Vis spectrophotometer equipped with a temperature controller.

-

Set the wavelength to 260 nm.

-

-

Data Acquisition:

-

Equilibrate the sample at a low starting temperature (e.g., 20°C).

-

Increase the temperature at a controlled rate (e.g., 0.5°C/minute) up to a high final temperature (e.g., 90°C).

-

Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C).

-

-

Data Analysis:

-

Plot the absorbance at 260 nm as a function of temperature. This will generate a sigmoidal melting curve.

-

The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This corresponds to the midpoint of the transition in the melting curve. The Tm can be accurately determined by calculating the first derivative of the melting curve; the peak of the first derivative plot corresponds to the Tm.[1][2]

-

Compare the Tm of the native duplex with that of the dN-containing duplex. A decrease in Tm for the dN-containing duplex indicates that the A-T hydrogen bond contributes to the stability of the duplex.

-

Diagram: Thermal Denaturation Analysis Workflow

Caption: Workflow for comparative thermal denaturation analysis of native and dN-containing DNA duplexes.

Fluorescence Anisotropy Binding Assays

Fluorescence anisotropy is a powerful technique for quantifying the binding affinity of a protein to a fluorescently labeled DNA molecule.[3] By comparing the dissociation constant (Kd) for the interaction with a native DNA sequence to that with a dN-substituted sequence, the energetic contribution of the specific hydrogen bond can be precisely determined.

Protocol: Fluorescence Anisotropy Titration

-

DNA Labeling: Synthesize the native and dN-containing oligonucleotides with a fluorescent label (e.g., fluorescein or a rhodamine dye) at the 5' or 3' end. The complementary strands are unlabeled.

-

Sample Preparation:

-

Anneal the labeled oligonucleotides with their respective complementary strands to form duplex DNA.

-

Prepare a series of dilutions of the protein of interest in a suitable binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA).

-

Prepare a solution of the fluorescently labeled DNA duplex at a constant concentration, typically well below the expected Kd (e.g., 1-10 nM).

-

-

Titration:

-

In a multi-well plate, mix the constant concentration of labeled DNA with the varying concentrations of the protein.

-

Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (typically 30-60 minutes).

-

-

Anisotropy Measurement:

-

Measure the fluorescence anisotropy of each well using a plate reader equipped with polarizing filters. The excitation and emission wavelengths should be appropriate for the chosen fluorophore.

-

-

Data Analysis:

-

Plot the measured fluorescence anisotropy as a function of the protein concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

-

The change in free energy of binding (ΔΔG) due to the dN substitution can be calculated using the following equation: ΔΔG = RT * ln(Kd,dN / Kd,native) where R is the gas constant and T is the absolute temperature in Kelvin.

-

Case Study: Quantifying the Energetic Contribution of a Single Hydrogen Bond

To illustrate the power of 2'-Deoxynebularine, consider a hypothetical study of the interaction between a transcription factor (TF-X) and its cognate DNA binding site. A key adenine in the recognition sequence is hypothesized to form a critical hydrogen bond with an asparagine residue in the protein.

Experimental Design:

-

Native DNA: A 20-bp DNA duplex corresponding to the TF-X binding site, labeled with fluorescein.

-

dN-Substituted DNA: The same 20-bp DNA duplex, but with the key adenine replaced by 2'-Deoxynebularine, also labeled with fluorescein.

Results:

| DNA Duplex | Tm (°C) | Dissociation Constant (Kd) (nM) | ΔG (kcal/mol) | ΔΔG (kcal/mol) |

| Native | 65.2 | 10 | -10.9 | - |

| dN-Substituted | 62.5 | 150 | -9.2 | +1.7 |

Interpretation:

-

Thermal Stability: The Tm of the dN-substituted duplex is 2.7°C lower than the native duplex, indicating that the A-T base pair hydrogen bonds contribute to the overall stability of the DNA structure itself.

-

Binding Affinity: The Kd for the interaction of TF-X with the dN-substituted DNA is 15-fold higher than with the native DNA. This significant decrease in binding affinity directly demonstrates the importance of the hydrogen bond formed between the 6-amino group of adenine and the protein.

-

Energetic Contribution: The calculated ΔΔG of +1.7 kcal/mol represents the energetic cost of removing that single hydrogen bond. This quantitative data provides strong evidence for the specific interaction and allows for a more refined model of the DNA-protein complex.

Advanced Applications

Beyond thermal denaturation and fluorescence anisotropy, 2'-Deoxynebularine can be integrated into other advanced techniques for studying DNA-protein interactions:

-

NMR Spectroscopy: Incorporation of dN can simplify complex NMR spectra and aid in the assignment of resonances at the protein-DNA interface. Chemical shift perturbation studies can pinpoint the effects of removing a specific hydrogen bond on the local magnetic environment of both the protein and the DNA.[4]

-

X-ray Crystallography: Co-crystallization of a protein with a dN-containing DNA can provide high-resolution structural information on how the protein accommodates the loss of a hydrogen bond and whether local conformational changes occur.[5]

-

Enzymatic Assays: For DNA-modifying enzymes such as polymerases, helicases, and nucleases, dN-substituted substrates can be used to investigate the role of specific hydrogen bonds in substrate recognition, catalysis, and processivity.

Conclusion: A Versatile Tool for Molecular Dissection

2'-Deoxynebularine is an invaluable tool for any researcher seeking a deeper, quantitative understanding of the forces that govern DNA-protein recognition. Its ability to act as a "silent" reporter for the energetic contribution of a single hydrogen bond, with minimal steric perturbation, provides a level of insight that is difficult to achieve with other methods. The protocols and principles outlined in this application note provide a solid foundation for the successful implementation of 2'-Deoxynebularine in your research, enabling a more precise dissection of the molecular mechanisms underlying the central processes of life.

References

- Erickson, F. W., & Milligan, J. F. (1990). Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine. Nucleic Acids Research, 18(23), 7175–7182.

- Merz, K. M., & Boussard, P. (2002). Analysis of thermal melting curves. Current Protocols in Nucleic Acid Chemistry, Chapter 7, Unit 7.6.

- Roy, S., & He, J. (2013). A quantitative assay to study protein:DNA interactions, discover transcriptional regulators of gene expression, and identify novel anti-tumor agents. Journal of Visualized Experiments, (78), e50634.

- Lee, S., & Yang, W. (2006). Crystallization of protein-DNA complexes. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 10), 1193–1200.

- Okuyama, K., Shibuya, S., Hamamoto, T., & Noguchi, T. (2003). Enzymatic synthesis of 2'-deoxyguanosine with nucleoside deoxyribosyltransferase-II. Bioscience, Biotechnology, and Biochemistry, 67(5), 989–995.

- Clubb, R. T., & Schumacher, M. A. (2005). Preparation and optimization of protein-DNA complexes suitable for detailed NMR studies. Methods in Enzymology, 394, 497–514.

- Uesugi, S., Ohkubo, T., Urata, H., Ikehara, M., Kobayashi, Y., & Kyogoku, Y. (1988). NMR chemical shift perturbation mapping of DNA binding by a zinc-finger domain from the yeast transcription factor ADR1. Journal of Molecular Biology, 204(3), 751–755.

- Bhattacharyya, D., & Bansal, M. (2001). Role of hydrogen bonds in protein-DNA recognition: effect of nonplanar amino groups. Journal of Biomolecular Structure & Dynamics, 19(2), 345–357.

- Pompizi, I., Vascotto, F., & Lugli, G. (2013). A quantitative assay to study protein:DNA interactions, discover transcriptional regulators of gene expression, and identify novel anti-tumor agents. Journal of Visualized Experiments, (78), e50634.

- Ward, L. D., & Brand, L. (1991).

- Johnson, M. L., & Ackers, G. K. (1995). Enzymatic assay for screening of compounds that inhibit enzymatic activity of ZIKV NS2B-NS3 protease. Methods in Enzymology, 259, 329–351.

- Jen-Jacobson, L., Engler, L. E., & Jacobson, L. A. (2000). Crystallization of protein-DNA complexes. Methods in Enzymology, 323, 293–320.

- Luscombe, N. M., Austin, S. E., Berman, H. M., & Thornton, J. M. (2000). An overview of the structures of protein-DNA complexes. Genome Biology, 1(1), REVIEWS001.

- Clubb, R. T., & Wagner, G. (1992). A triple-resonance pulse scheme for assigning backbone resonance of 13C/15N-labeled proteins with optimized sensitivity. Journal of Biomolecular NMR, 2(4), 389–394.

- Vesnaver, G., & Breslauer, K. J. (1991). The contribution of DNA single-stranded overhangs to the thermodynamics of duplex formation. Proceedings of the National Academy of Sciences, 88(9), 3569–3573.

- Xu, D., & Nordlund, T. M. (2000). Tunneling readout of hydrogen-bonding based recognition. Biophysical Journal, 78(2), 1042–1049.

- Picken, D., & Gault, V. (1997). A convenient synthesis of deoxynebularine phosphoramidite. Nucleosides, Nucleotides and Nucleic Acids, 16(5-6), 937–939.

- Heyduk, T., & Heyduk, E. (2002). Fluorescence anisotropy detection methods based on nucleic acid probes. Current Protocols in Nucleic Acid Chemistry, Chapter 17, Unit 17.7.

- Beaucage, S. L. (2001). Synthetic strategies and parameters involved in the synthesis of oligodeoxyribonucleotides according to the phosphoramidite method. Current Protocols in Nucleic Acid Chemistry, Chapter 3, Unit 3.3.

- Frederick, C. A., Quigley, G. J., van der Marel, G. A., van Boom, J. H., Wang, A. H., & Rich, A. (1988). X-ray crystallography of DNA-drug complexes. Journal of Biomolecular Structure & Dynamics, 6(3), 437–453.

- Eritja, R., Goodman, M. F., & Kaplan, B. E. (1986). Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine. Nucleic Acids Research, 14(20), 8135–8147.

- Palmer, A. G. (2001). NMR probes of molecular dynamics: overview and comparison with other techniques. Annual Review of Biophysics and Biomolecular Structure, 30(1), 129–155.

- Brenowitz, M., Senear, D. F., Shea, M. A., & Ackers, G. K. (1986). Quantitative DNase footprint titration: a method for studying protein-DNA interactions. Methods in Enzymology, 130, 132–181.

- Marion, D., & Wüthrich, K. (1983). Application of phase sensitive two‐dimensional correlated spectroscopy (COSY) for measurements of 1H‐1H spin‐spin coupling constants in proteins.

- Hori, K., Ueno, Y., & Matsuda, A. (2003). The development of non-natural type nucleoside to stabilize triplex DNA formation against CG and TA inversion site. Nucleosides, Nucleotides and Nucleic Acids, 22(5-8), 1125–1127.

- Kumar, R. K., & Beaucage, S. L. (2006). Synthesis of sensitive oligodeoxynucleotides containing acylated cytosine, adenine, and guanine nucleobases. Current Protocols in Nucleic Acid Chemistry, Chapter 4, Unit 4.25.

- Caruthers, M. H. (1985). Gene synthesis machines: DNA chemistry and its uses. Science, 230(4723), 281–285.

- Kelly, R. B., Cozzarelli, N. R., Deutscher, M. P., Lehman, I. R., & Kornberg, A. (1970). Enzymatic synthesis of deoxyribonucleic acid. XXXII. Replication of duplex DNA by polymerase at a single strand break. Journal of Biological Chemistry, 245(1), 39–45.

- Li, J. J., & Geyer, R. (2004). Fluorescence recognition of double-stranded DNA based on the quenching of gold nanoparticles to a fluorophore labeled DNA probe. Analytical Sciences, 20(3), 497–500.

- Blake, R. D., & Delcourt, S. G. (1998). A DNA melting exercise for a large laboratory class.

- Imamjomeh, A., Ebrahimi, M., Ghasemi, Y., & Khatami, M. (2019). DNA-protein interaction: identification, prediction and data analysis. Molecular Biology Reports, 46(3), 3545–3558.

- Pabo, C. O., & Sauer, R. T. (1984). Protein-DNA recognition. Annual Review of Biochemistry, 53(1), 293–321.

- Ueno, Y., & Matsuda, A. (2004). Design and synthesis of purine nucleoside analogues for the formation of stable anti-parallel-type triplex DNA with duplex DNA bearing the 5mCG base pair. Bioorganic & Medicinal Chemistry Letters, 14(16), 4239–4242.

- McPherson, A. (2004). Introduction to protein-DNA complex crystal diffraction. Methods, 34(3), 251–253.

- Markley, J. L., Bax, A., Arata, Y., Hilbers, C. W., Kaptein, R., Sykes, B. D., ... & Wüthrich, K. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. Journal of Molecular Biology, 280(5), 933–952.

- Brown, T., & Brown, D. J. S. (2007). Chapter 5: Solid-phase oligonucleotide synthesis. In Nucleic Acids Book.

- Zuiderweg, E. R. (2002). Mapping protein-protein interactions in solution by NMR spectroscopy. Biochemistry, 41(1), 1–7.

- Chen, X., Zehfus, M. H., & He, J. (2001). DNA analysis by fluorescence quenching detection. Genome Research, 11(9), 1647–1652.

- Jones, S., van Heyningen, P., Berman, H. M., & Thornton, J. M. (1999). Protein–DNA interactions: a structural analysis. Journal of Molecular Biology, 287(5), 877–896.

- NEB. (n.d.). Protocol for assembling annealed DNA oligonucleotides and a double-stranded DNA vector using NEBuilder HiFi DNA Assembly. New England Biolabs.

- Richardson, C. C. (1965). The 5'-terminal nucleotides of T7 bacteriophage DNA. Journal of Molecular Biology, 15(1), 49–61.

- Böttger, J., & Böttcher, C. (2006). Importance of co-operative hydrogen bonding in the apramycin-ribosomal decoding A-site interaction.

- Zubieta, C., & Tully, M. (2023). Structural characterization of protein-DNA complexes using small angle X-ray scattering (SAXS)

- Rohs, R., West, S. M., Sosinsky, A., Liu, P., Mann, R. S., & Honig, B. (2009). The role of DNA shape in protein-DNA recognition.

- Bansal, M. (2003). DNA structure: revisiting the A, B and C forms. Current Science, 85(11), 1556–1563.

- Thermo Fisher Scientific. (n.d.).

- Bains, J. K., Krause, N. M., Blechar, J., Richter, C., & Schwalbe, H. (2024). Biophysical Investigation of RNA⋅ DNA: DNA Triple Helix and RNA: DNA Heteroduplex Formation by the lncRNAs MEG3 and Fendrr. ChemBioChem, e202300806.

- Zhou, T., Shen, N., Yang, L., Abe, N., Horton, J., Mann, R. S., & Rohs, R. (2015). Quantitative modeling of transcription factor binding specificities using DNA shape. Proceedings of the National Academy of Sciences, 112(14), 4351–4356.

- Sugimoto, N., Nakano, S. I., & Yoneyama, M. (1994). RNA/DNA hybrid duplexes with identical nearest-neighbor base-pairs have identical stability. Nucleic Acids Research, 22(21), 4501–4505.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Analysis of thermal melting curves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescence spectroscopy and anisotropy in the analysis of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMR chemical shift perturbation mapping of DNA binding by a zinc-finger domain from the yeast transcription factor ADR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. home.ccr.cancer.gov [home.ccr.cancer.gov]

Role of 2'-Deoxynebularine in triple helix formation

Application Notes & Protocols

Topic: The Role of 2'-Deoxynebularine and its Derivatives in Expanding the Recognition Code for DNA Triple Helix Formation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The formation of a DNA triple helix, where a triplex-forming oligonucleotide (TFO) binds within the major groove of a DNA duplex, presents a powerful strategy for sequence-specific gene targeting. This "antigene" approach holds immense potential for regulating gene expression, inducing site-specific recombination, and developing novel therapeutic agents.[1][2][3] The specificity of this interaction relies on the formation of Hoogsteen or reverse Hoogsteen hydrogen bonds between the TFO and the purine strand of the target duplex.[1][4]

However, the therapeutic application of TFOs has been significantly hampered by a fundamental limitation in its recognition code. While the canonical triplets T•A:T and C⁺•G:C provide stable recognition of A:T and G:C base pairs, natural nucleosides fail to form stable, specific hydrogen bonds with purine-pyrimidine inversion sites, namely C:G and T:A base pairs.[1][5] These "mismatch" sites act as disruptive elements, destabilizing the triplex structure and restricting the range of targetable genomic sequences.[4][6]

This guide focuses on a critical breakthrough in overcoming this challenge: the use of the artificial nucleoside 2'-Deoxynebularine (dN) and its advanced derivatives. We will explore the molecular basis for how these engineered nucleosides recognize C:G and even the epigenetically significant 5-methyl-C:G (5mC:G) base pairs.[1][5][7] This document provides the scientific rationale, key applications, and detailed, field-proven protocols for researchers aiming to design and validate highly stable, next-generation TFOs with expanded sequence-targeting capabilities.

Section 1: The Challenge of Triplex Formation at Inversion Sites

The formation of a stable triplex is governed by a specific set of base-pairing rules. In the common "pyrimidine-purine-pyrimidine" (Py•Pu•Py) and "purine-purine-pyrimidine" (Pu•Pu•Py) motifs, the third strand lays in the major groove, interacting directly with the purine-rich strand of the Watson-Crick duplex.

The stability of these structures is compromised when the homopurine tract is interrupted by a pyrimidine, creating a C:G or T:A inversion. Natural bases in the TFO lack the appropriate geometry and hydrogen-bonding donors/acceptors to effectively recognize these interruptions, leading to a significant loss in binding affinity and thermal stability.[1] This constraint severely limits the selection of potential gene targets, as long, uninterrupted homopurine sequences are relatively rare in the human genome.

Section 2: 2'-Deoxynebularine: An Engineered Solution for C:G Recognition